(R)-5-(Hydroxymethyl)morpholin-3-one
Description
Significance of Morpholinones as Versatile Heterocyclic Scaffolds in Synthetic Chemistry
The morpholine (B109124) ring, a six-membered heterocycle containing nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its frequent appearance in a wide array of bioactive molecules, including numerous approved and experimental drugs. nih.govnih.gov The incorporation of the morpholine moiety into a molecule can confer advantageous physicochemical, biological, and metabolic properties. nih.govijprems.com Many studies have demonstrated the potential of morpholine to improve pharmacokinetic profiles, enhance potency, and provide compounds with desirable drug-like characteristics. nih.gov
Morpholinone derivatives, which are oxidized forms of morpholine, are also crucial building blocks in organic synthesis and are considered important pharmacophores. acs.orgresearchgate.net The structural versatility of the morpholinone scaffold allows for a broad range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. ijprems.come3s-conferences.orgontosight.ai Beyond pharmaceuticals, morpholine derivatives are utilized in agrochemicals as fungicides and herbicides and in materials science as catalysts and stabilizers. e3s-conferences.org The adaptability of this scaffold has made it a central focus for researchers aiming to synthesize novel compounds with diverse therapeutic applications. ijprems.come3s-conferences.org
| Drug Name | Scaffold Type | Therapeutic Use | Reference |
|---|---|---|---|
| Gefitinib | Morpholine | Anticancer (Non-small cell lung cancer) | ijprems.com |
| Aprepitant | Morpholin-2-one | Antiemetic (Chemotherapy-induced nausea) | acs.orgnih.gov |
| Rivaroxaban | Morpholin-3-one (B89469) | Anticoagulant (Factor Xa inhibitor) | tdcommons.org |
| Timolol | Morpholine | Antiglaucoma (Beta-adrenergic receptor antagonist) | ijprems.com |
| Moclobemide | Morpholine | Antidepressant (MAO-A inhibitor) | researchgate.net |
Importance of Enantiomerically Pure Morpholinone Derivatives in Complex Molecule Construction
Chirality is a fundamental concept in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can dictate its biological function. researchgate.net It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities. mdpi.com Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in the development of safe and effective therapeutics.
Enantiomerically pure morpholinone derivatives are highly valued as building blocks in the construction of complex molecules, particularly pharmaceuticals and natural products. nih.govresearchgate.netnih.gov The generation of intricate, C-functionalized chiral morpholines is a significant and active area of chemical research. nih.gov The stereocontrolled synthesis of these scaffolds is essential for creating molecules with precise spatial orientations required for interacting with biological targets. acs.org
To this end, a variety of asymmetric synthesis strategies have been developed to produce enantiopure morpholinones. acs.orgnih.govresearchgate.net These methods often employ chiral auxiliaries, which are enantiomerically pure compounds that direct the stereochemical outcome of a reaction. rsc.org Other advanced techniques include the use of chiral catalysts, such as chiral phosphoric acids, which can facilitate reactions like the aza-benzilic ester rearrangement to yield C3-substituted morpholinones with high enantioselectivity. acs.org One-pot catalytic procedures have also been devised to streamline the synthesis of key morpholinone intermediates, such as those required for the antiemetic drug Aprepitant. acs.orgnih.gov
| Synthetic Method | Key Reagents/Catalyst | Significance | Reference |
|---|---|---|---|
| Aza-Benzilic Ester Rearrangement | Chiral Phosphoric Acid | Enantioselective synthesis of C3-substituted morpholinones. | acs.orgresearchgate.net |
| Auxiliary-Mediated Synthesis | Pseudoephedrine Auxiliary, Brønsted Acid | Practical and high-yielding synthesis of chiral morpholinone products. | nih.gov |
| One-Pot Domino Reaction | Quinine-derived Urea Catalyst | Rapid and enantioselective access to morpholin-2-ones, including a key intermediate for Aprepitant. | acs.org |
| Cyclization of Chiral Precursors | (S)- or (R)-Epichlorohydrin, Chiral β-amino alcohols | Convenient one-pot procedure for enantiomerically pure 2-(hydroxymethyl)morpholines. | researchgate.net |
Research Trajectories for (R)-5-(Hydroxymethyl)morpholin-3-one within Contemporary Organic Synthesis
The specific compound this compound and its closely related derivatives represent a focal point of research due to their role as crucial intermediates in the synthesis of major pharmaceuticals. The primary research trajectory for this chiral building block is its application in the industrial preparation of Rivaroxaban, an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. tdcommons.orgmdpi.comjustia.com
The synthesis of Rivaroxaban involves the construction of an oxazolidinone ring appended to a 4-phenylmorpholin-3-one (B154935) core. The (R)-stereochemistry of the 5-(hydroxymethyl) group on the subsequent oxazolidinone ring is critical for the drug's activity. Synthetic routes to Rivaroxaban frequently involve the intermediate 4-(4-aminophenyl)morpholin-3-one (B139978), which is then coupled with a chiral three-carbon unit to form the oxazolidinone ring system. tdcommons.orgmdpi.com
Patents and chemical literature describe detailed synthetic pathways where the compound 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is a key precursor to Rivaroxaban. justia.comgoogle.com The synthesis of this precursor often starts from 4-(4-aminophenyl)morpholin-3-one and a chiral epoxide, such as (R)-glycidyl butyrate (B1204436), to establish the necessary stereocenter. mdpi.com Research in this area is focused on optimizing these synthetic routes to be more efficient, cost-effective, and scalable, ensuring a reliable supply of this important therapeutic agent. The characterization data, including ¹H NMR, for these key intermediates are well-documented, confirming their structure and purity in the synthetic process. justia.com
| Key Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 4-(4-Aminophenyl)morpholin-3-one | Core scaffold to which the chiral side chain is attached. | tdcommons.orgmdpi.com |
| (R)-Glycidyl butyrate or similar chiral epoxides | Source of the chiral (R)-hydroxymethyl group. | mdpi.com |
| 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | Advanced intermediate containing the complete morpholinone and chiral oxazolidinone systems. | justia.comgoogle.com |
| Rivaroxaban | Final active pharmaceutical ingredient. | tdcommons.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(5R)-5-(hydroxymethyl)morpholin-3-one |
InChI |
InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 |
InChI Key |
FOJNXDWRHDVNIW-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)CO1)CO |
Canonical SMILES |
C1C(NC(=O)CO1)CO |
Origin of Product |
United States |
Advanced Reactivity and Derivatization Strategies for R 5 Hydroxymethyl Morpholin 3 One
Regioselective Functionalization of Morpholinone Rings
Oxidative C-H Bond Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. For morpholinone systems, this approach allows for the introduction of new functional groups at positions that are otherwise difficult to access, avoiding the need for pre-functionalized substrates.
A selective palladium(II)-catalyzed γ-C(sp³)–H acetoxylation has been successfully developed for cyclic alkyl amines, including morpholinone derivatives. This process transforms the aliphatic amine motif into a highly functionalized amino-alcohol derivative by introducing an acetoxy group at the C5 position.
The reaction is typically performed using palladium(II) acetate (Pd(OAc)₂) as the catalyst and an oxidant such as iodosobenzene diacetate (PhI(OAc)₂). Extensive optimization studies have identified that optimal conditions for this transformation involve treating the morpholinone substrate with 10 mol% Pd(OAc)₂ and 1.5 equivalents of PhI(OAc)₂ in a 4:1 mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) at 70°C. Under these conditions, the acetoxylated product can be isolated in high yields, with studies reporting up to 82%. The reaction is generally complete within one hour.
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | PhI(OAc)₂ (1.5 equiv.) |
| Solvent | AcOH/Ac₂O (4:1) |
| Temperature | 70°C |
| Time | 1 hour |
| Yield | Up to 82% |
The mechanism of the palladium-catalyzed C(sp³)–H acetoxylation of morpholinones has been elucidated through detailed kinetic and computational studies. The reaction is understood to proceed via a rate-limiting C–H activation from a mono-amine palladium(II) complex. Following this activation, the resulting γ-aminoalkyl-palladacycle is oxidized by PhI(OAc)₂ to generate a transient γ-aminoalkyl-Pd(IV) intermediate.
The crucial C–O bond-forming step, reductive elimination, has been a subject of significant investigation. For morpholinone acetoxylation, computational modelling supports a pathway that avoids direct reductive elimination from the six-coordinate Pd(IV) complex. Instead, the favored mechanism is a two-step dissociative ionization (DI) pathway. This process involves the dissociation of an acetate (X-type) ligand to form a five-coordinate cationic Pd(IV) species. This is followed by an Sₙ2-type attack by an external acetate nucleophile at the carbon of the C–Pd(IV) bond. This dissociative pathway was calculated to be the lowest energy route and accounts for the exclusive formation of the C–O bond, with no competing C–N bond formation products observed. The alternative direct reductive elimination pathway was computed to have a significantly higher energy barrier (+21.47 kcal mol⁻¹).
Cross-Dehydrogenative Coupling Reactions with Cyclic Imides
Cross-dehydrogenative coupling (CDC) is an environmentally friendly and atom-economical synthetic strategy that enables the formation of C-N bonds by coupling two C-H and N-H bonds directly. A novel regioselective method has been developed for the functionalization of morpholin-2-ones via CDC with cyclic imides like phthalimide. proquest.comdntb.gov.ua
This transformation is efficiently catalyzed by an earth-abundant copper salt, specifically copper(I) chloride (CuCl), and utilizes molecular oxygen as the terminal oxidant, with water being the only byproduct. proquest.com The reaction proceeds under mild conditions, affording the desired C-N coupled products in high yields. proquest.comdntb.gov.ua The addition of acetic acid was found to be beneficial for the reaction. dntb.gov.ua This method provides a sustainable route to novel morpholinone derivatives that could serve as valuable intermediates for further synthetic manipulations or as potential biologically active agents. proquest.com
| Parameter | Condition |
|---|---|
| Catalyst | Copper(I) Chloride (CuCl) |
| Coupling Partner | Cyclic Imides (e.g., Phthalimide) |
| Oxidant | Molecular Oxygen (O₂) |
| Additive | Acetic Acid |
| Outcome | High yields of C-N coupled product |
Transformations of the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group at the C5 position of (R)-5-(hydroxymethyl)morpholin-3-one is a versatile handle for further synthetic transformations, allowing for the introduction of various carbonyl functionalities.
Oxidation Reactions to Carbonyl Derivatives
The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. For a substrate like this compound, this conversion provides access to the corresponding aldehyde or carboxylic acid derivatives, which are key precursors for peptide synthesis, amide coupling, and other functionalizations.
A variety of reagents can be employed for this purpose. For the selective oxidation to the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this transformation, efficiently converting primary alcohols to aldehydes under relatively mild conditions. libretexts.orgmasterorganicchemistry.com
For the full oxidation to the carboxylic acid, stronger oxidizing agents are necessary. masterorganicchemistry.com Common methods include the use of potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). masterorganicchemistry.comresearchgate.net Another effective and milder protocol involves a two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (NaOCl) under phase-transfer conditions, followed by subsequent oxidation with sodium chlorite (NaClO₂). nih.gov This method is compatible with many sensitive functional groups and avoids the use of toxic heavy metals. nih.gov The choice of oxidant depends on the desired product (aldehyde or carboxylic acid) and the compatibility with other functional groups within the molecule.
| Desired Product | Oxidizing Agent(s) | Typical Characteristics |
|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | Mild; stops at the aldehyde stage. libretexts.org |
| Dess-Martin Periodinane (DMP) | Mild, high yields, less rigorous conditions than PCC. libretexts.orgmasterorganicchemistry.com | |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Strong oxidant. masterorganicchemistry.com |
| Chromic Acid (H₂CrO₄) / Jones Reagent | Strong oxidant, chromium-based. masterorganicchemistry.comresearchgate.net | |
| TEMPO / NaOCl, then NaClO₂ | Mild, two-step one-pot, metal-free. nih.gov |
Theoretical and Computational Investigations of R 5 Hydroxymethyl Morpholin 3 One and Analogues
Quantum Chemical Calculations on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure of molecules and compute reaction pathways. researchgate.netresearchgate.net Such calculations are instrumental in understanding the intricate details of synthetic reactions, including the formation of chiral morpholinones. By modeling the potential energy surface, researchers can identify the lowest energy path from reactants to products, which proceeds via a transition state. The computational identification of transition states is central to predicting reaction rates and understanding chemical reactivity. arxiv.org
A key application of quantum chemical calculations is the determination of energetic profiles for reaction steps. This involves calculating the relative energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state is the activation energy (ΔG‡), which governs the reaction rate.
For a crucial step in the synthesis of (R)-5-(hydroxymethyl)morpholin-3-one, such as the intramolecular cyclization of a suitable acyclic precursor, DFT calculations can elucidate the complete energy landscape. The calculations would involve geometry optimization of all stationary points on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state correctly connects the reactant and product minima. nih.gov
A representative energetic profile for a hypothetical intramolecular cyclization step is presented below. The data illustrates how computational methods can quantify the feasibility of a proposed synthetic transformation.
| Species | Description | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|---|
| Reactant | Acyclic N-(2-hydroxyethyl) amide precursor | 0.00 | 0.00 |
| TS | Transition State for 6-exo-tet cyclization | +21.5 | +22.1 |
| Product | This compound | -5.8 | -5.2 |
Computational methods are exceptionally valuable for rationalizing and predicting the selectivity of chemical reactions. rsc.orgresearchgate.net In the synthesis of this compound, controlling stereoselectivity is paramount. The origin of this selectivity can be traced to differences in the activation energies of competing diastereomeric transition states.
By modeling the transition states leading to the (R) and (S) enantiomers (or other stereoisomers), the energetic difference (ΔΔG‡) between them can be calculated. This energy difference is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product mixture via the Eyring equation. A larger ΔΔG‡ corresponds to higher selectivity. These calculations can account for subtle steric and electronic interactions between the substrate and a chiral catalyst or auxiliary that dictate the facial selectivity of the reaction. researchgate.net For instance, analysis of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can reveal the preferred modes of interaction that lead to the desired stereoisomer. researchgate.net
Conformational Analysis and Stereochemical Considerations
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. sapub.org For a cyclic system like this compound, this analysis is crucial for understanding its properties.
The morpholin-3-one (B89469) ring, similar to cyclohexane, is expected to adopt low-energy chair conformations to minimize torsional and steric strain. sapub.orgresearchgate.net For this compound, the key conformational question pertains to the orientation of the hydroxymethyl group at the C5 position, which can be either axial or equatorial.
DFT calculations are employed to determine the geometries and relative stabilities of these conformers. Generally, bulky substituents prefer an equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial atoms on the ring. sapub.org However, intramolecular hydrogen bonding between the hydroxymethyl group and the ring oxygen or amide group could potentially stabilize an axial conformation. Computational studies can quantify the energies of these conformers, often including the effects of solvent, to predict the dominant conformation in solution. researchgate.net
| Conformer | Description | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|---|
| Equatorial | Hydroxymethyl group is in the equatorial position | 0.00 | 0.00 | ~98% |
| Axial | Hydroxymethyl group is in the axial position | +2.15 | +2.30 | ~2% |
Computational Design of Novel Chiral Catalysts for Morpholinone Synthesis
One of the most impactful applications of computational chemistry is the rational, in-silico design of new catalysts. sciopen.com Rather than relying on empirical screening, computational methods allow for the targeted design and optimization of chiral catalysts for specific asymmetric transformations, such as the enantioselective synthesis of morpholinones. researchgate.net
The design process typically involves:
Hypothesizing a Mechanism: A plausible catalytic cycle is proposed.
Modeling Transition States: For the stereochemistry-determining step, the transition state structures for the reaction of the substrate with the proposed chiral catalyst are modeled. Separate calculations are run for the pathways leading to the (R) and (S) products.
Calculating Selectivity: The activation energies for the competing pathways are calculated. The difference, ΔΔG‡, is used to predict the enantioselectivity.
Iterative Optimization: The structure of the catalyst is systematically modified in the computational model (e.g., by changing steric bulk or electronic properties of ligands) to maximize the calculated ΔΔG‡ and, therefore, the predicted enantiomeric excess.
This computation-aided approach accelerates the discovery of effective catalysts by prioritizing the most promising candidates for experimental synthesis and testing, saving significant time and resources. researchgate.netsciopen.com For morpholinone synthesis, this could involve designing chiral phosphoric acids, organometallic complexes, or other catalysts that can effectively control the stereochemical outcome of a key bond-forming reaction.
| Catalyst Variant | ΔG‡ (R-pathway, kcal/mol) | ΔG‡ (S-pathway, kcal/mol) | ΔΔG‡ (S-R, kcal/mol) | Predicted ee (%) |
|---|---|---|---|---|
| Catalyst 1 (Initial Design) | 18.5 | 19.2 | 0.7 | 78% (R) |
| Catalyst 2 (Optimized) | 19.1 | 21.2 | 2.1 | 99% (R) |
Advanced Spectroscopic Characterization and Structural Elucidation of R 5 Hydroxymethyl Morpholin 3 One Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (R)-5-(hydroxymethyl)morpholin-3-one derivatives. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete structural assignment can be achieved. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are instrumental in this process.
The ¹H NMR spectrum provides information about the chemical environment of each proton. For a typical N-substituted morpholin-3-one (B89469) derivative, the protons on the morpholine (B109124) ring exhibit distinct chemical shifts due to the influence of the adjacent oxygen, nitrogen, and carbonyl group. The hydroxymethyl group introduces additional characteristic signals.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the morpholin-3-one ring is typically observed in the downfield region of the spectrum. The carbons adjacent to the oxygen and nitrogen atoms also show characteristic chemical shifts.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2a | 3.85 | dd | 11.5, 4.0 |
| H-2b | 3.60 | dd | 11.5, 8.0 |
| H-5 | 4.10 | m | |
| H-6a | 4.50 | d | 12.0 |
| H-6b | 4.35 | d | 12.0 |
| -CH₂OH | 3.70 | d | 5.0 |
| -OH | 5.20 | t | 5.0 |
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon | Chemical Shift (ppm) |
| C-2 | 45.2 |
| C-3 | 170.1 |
| C-5 | 75.8 |
| C-6 | 68.5 |
| -CH₂OH | 62.3 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound derivatives, techniques such as electrospray ionization (ESI) are commonly employed to generate gas-phase ions.
The high-resolution mass spectrum provides the accurate mass of the molecular ion, which allows for the determination of the elemental formula. The fragmentation of the molecular ion upon collision-induced dissociation (CID) provides valuable structural information. The fragmentation patterns are characteristic of the functional groups present in the molecule. For morpholin-3-one derivatives, common fragmentation pathways include the cleavage of the morpholine ring and the loss of small neutral molecules like water or formaldehyde (B43269) from the hydroxymethyl group. The fragmentation of the N-substituent, if present, will also yield characteristic fragment ions.
Table 3: Plausible Mass Spectrometry Fragmentation Data for a Derivative of this compound
| m/z | Proposed Fragment |
| [M+H]⁺ | Protonated Molecular Ion |
| [M+H - H₂O]⁺ | Loss of water |
| [M+H - CH₂O]⁺ | Loss of formaldehyde |
| [M+H - C₂H₄O]⁺ | Cleavage of the morpholine ring |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uobaghdad.edu.iq These two techniques are often complementary.
In the IR spectrum of a this compound derivative, the most prominent absorption bands would be due to the carbonyl (C=O) stretching of the lactam, the O-H stretching of the hydroxyl group, and the C-N and C-O stretching vibrations of the morpholine ring. The N-H stretching vibration would also be present if the nitrogen atom is not substituted.
Raman spectroscopy provides information about the non-polar bonds and symmetric vibrations. The C-C and C-H stretching and bending vibrations of the morpholine ring would be observable in the Raman spectrum. The complementarity of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. uobaghdad.edu.iq
Table 4: Key Vibrational Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 |
| N-H (lactam) | Stretching | 3100-3300 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (lactam) | Stretching | 1650-1690 |
| C-N | Stretching | 1020-1250 |
| C-O | Stretching | 1000-1300 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
For chiral molecules, anomalous dispersion techniques can be used to unambiguously determine the absolute stereochemistry, confirming the (R) configuration at the C-5 stereocenter. The crystallographic data also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. For instance, the hydroxyl group of the hydroxymethyl substituent and the lactam N-H can act as hydrogen bond donors, while the carbonyl oxygen and the ether oxygen of the morpholine ring can act as hydrogen bond acceptors.
Table 5: Illustrative Crystallographic Data for a Morpholine Derivative
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.2204 |
| b (Å) | 12.4554 |
| c (Å) | 30.6681 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3140.1 |
| Z | 8 |
Data for 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, a related morpholine derivative, is presented for illustrative purposes. nih.govresearchgate.netscienceopen.com
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Vibrational Circular Dichroism (VCD), are particularly useful for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds in solution. rsc.orgru.nlrsc.org
VCD measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a fingerprint of the molecule's absolute configuration. By comparing the experimental VCD spectrum of a this compound derivative with the spectrum predicted by quantum chemical calculations for the (R)-enantiomer, the absolute configuration can be confirmed.
Furthermore, the intensity of the VCD signal is directly proportional to the enantiomeric excess (% ee) of the sample. This allows for the quantitative determination of the enantiomeric purity of a sample of this compound. This is a powerful alternative to more traditional methods like chiral chromatography. nih.gov
Applications of R 5 Hydroxymethyl Morpholin 3 One in Advanced Organic Synthesis
Development of Enantiomerically Enriched Pharmaceutical Intermediates
The primary and most well-documented application of (R)-5-(hydroxymethyl)morpholin-3-one and its derivatives is in the pharmaceutical industry. Its structure is a key component of several blockbuster drugs, and its use as a starting material ensures the correct stereochemistry required for pharmacological activity.
This compound is a cornerstone in the synthesis of Neurokinin-1 (NK1) receptor antagonists. wikipedia.org These drugs are primarily used to manage chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgnih.gov The most prominent example is Aprepitant, a potent and selective NK1 receptor antagonist. researchgate.netnih.gov The morpholine (B109124) core of Aprepitant is essential for its activity, and synthetic routes often rely on chiral morpholinone derivatives to establish the necessary stereocenters. researchgate.netmdpi.com The synthesis of these antagonists often involves the coupling of the morpholine core with other aromatic and heterocyclic fragments. nih.gov The development of efficient synthetic pathways to these morpholine intermediates is a critical aspect of the large-scale production of these important medicines. nih.gov
Table 1: Key NK1 Receptor Antagonists and Related Intermediates
| Compound Name | Class | Therapeutic Use | Role of Morpholinone Core |
|---|---|---|---|
| Aprepitant | NK1 Receptor Antagonist | Chemotherapy-induced nausea and vomiting (CINV), Postoperative nausea and vomiting (PONV) nih.gov | Essential chiral scaffold for receptor binding researchgate.net |
| Fosaprepitant | NK1 Receptor Antagonist (Prodrug of Aprepitant) | CINV, PONV nih.gov | The active metabolite contains the core morpholine structure. |
The morpholin-3-one (B89469) scaffold is also a critical structural motif in the synthesis of modern antithrombotic agents, particularly direct factor Xa inhibitors. researchgate.netmdpi.com These drugs are used for the prevention and treatment of thromboembolic disorders. A notable example is Rivaroxaban, an oxazolidinone-based anticoagulant. mdpi.com While Rivaroxaban itself contains an oxazolidinone ring, its synthesis often involves intermediates like 4-(4-aminophenyl)morpholin-3-one (B139978). mdpi.comgoogle.com This highlights the utility of the morpholinone heterocycle in constructing related pharmacologically active structures. The synthesis of these complex molecules often requires multi-step sequences where the morpholinone moiety is introduced early on. researchgate.net
Table 2: Antithrombotic Agents and Key Synthetic Intermediates
| Compound Name | Class | Therapeutic Use | Related Morpholinone Intermediate |
|---|---|---|---|
| Rivaroxaban | Factor Xa Inhibitor | Prevention and treatment of thromboembolic disorders mdpi.com | 4-(4-Aminophenyl)morpholin-3-one mdpi.comgoogle.com |
| Apixaban | Factor Xa Inhibitor | Prevention of stroke in atrial fibrillation wjpsonline.comnih.gov | 1-(4-Nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one wjpsonline.com |
Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Beyond its role as a structural component, the chiral nature of this compound makes it a candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. Chiral ligands coordinate to a metal catalyst to create a chiral environment that influences the stereochemical outcome of a reaction. While this application is less common than its use as a building block, the potential for developing novel chiral catalysts and auxiliaries based on the rigid morpholinone scaffold is an active area of research. The presence of both a hydroxyl group and a lactam functionality allows for various points of attachment and modification to fine-tune the steric and electronic properties of the resulting ligand or auxiliary.
Synthesis of Spirocyclic Systems and Fused Heterocycles
The morpholin-3-one ring can be elaborated into more complex polycyclic systems, including spirocycles and fused heterocycles. nih.govnih.gov Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. rsc.orgnih.gov Synthetic strategies have been developed to construct spiro-morpholinones from various precursors, demonstrating the versatility of this heterocyclic system. nih.gov Furthermore, the morpholine ring can be fused to other heterocyclic systems, such as pyrimidines, to create novel molecular frameworks with potential biological activity. researchgate.netnih.gov These advanced synthetic transformations often involve reactions that form new carbon-carbon or carbon-heteroatom bonds, leading to a significant increase in molecular complexity. airo.co.in
Design and Synthesis of Peptidomimetics and Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability and oral bioavailability. researchgate.netnih.gov The rigid structure of the morpholin-3-one scaffold makes it an excellent template for creating conformationally constrained peptide mimics. frontiersin.org By incorporating the morpholinone core into a peptide sequence, specific secondary structures, such as β-turns, can be induced and stabilized. core.ac.uk This approach is valuable in drug discovery for developing inhibitors of protein-protein interactions. cam.ac.uk The synthesis of these peptidomimetics often involves the coupling of the morpholinone building block with amino acids or other peptide fragments. nih.govmdpi.commdpi.com The diversity-oriented synthesis of sp3-rich morpholines allows for the creation of libraries of compounds with varied stereochemistry and substitution patterns for screening against biological targets. nih.govfrontiersin.org
Future Perspectives and Emerging Research Directions
Innovations in Asymmetric Catalysis for Morpholinone Synthesis
The efficient and stereocontrolled synthesis of the morpholinone core is paramount. While classical methods exist, future research is heavily focused on the development of novel asymmetric catalytic strategies to enhance efficiency, selectivity, and substrate scope. mdpi.com
One of the most promising areas is the advancement of asymmetric hydrogenation. rsc.org The use of chiral metal-ligand complexes, such as rhodium or ruthenium catalysts with sophisticated phosphine (B1218219) ligands, has already demonstrated success in producing chiral morpholines with high enantioselectivity (up to 99% ee). rsc.orgorganic-chemistry.org Future innovations will likely involve the design of new ligands that are more robust, require lower catalyst loadings, and tolerate a wider array of functional groups. Mechanistic insights are crucial, as understanding interactions like hydrogen bonding between the substrate and the catalyst can lead to the rational design of more effective catalytic systems. organic-chemistry.orgnih.gov
Another emerging trend is the application of organocatalysis. Chiral small organic molecules are being developed as catalysts to avoid the use of potentially toxic and expensive transition metals. These methods offer mild reaction conditions and can provide access to morpholinone derivatives through different reaction pathways. The continuous development of more efficient and selective organocatalysts represents a significant frontier in the synthesis of chiral heterocycles like (R)-5-(Hydroxymethyl)morpholin-3-one.
Table 1: Comparison of Asymmetric Catalytic Strategies for Morpholinone Synthesis
| Catalytic Approach | Key Features | Potential Innovations | Relevant Findings |
|---|---|---|---|
| Transition Metal Catalysis | High efficiency and enantioselectivity (up to 99% ee) rsc.org | Development of more robust ligands, lower catalyst loadings, wider functional group tolerance. | Rhodium and Ruthenium catalysts (e.g., Noyori-Ikariya catalyst) are effective for asymmetric hydrogenation and transfer hydrogenation. rsc.orgnih.gov |
| Organocatalysis | Metal-free, milder reaction conditions, alternative reaction pathways. | Design of novel chiral organic molecules with higher catalytic activity and stereocontrol. | A growing area offering a sustainable alternative to metal-based catalysts. mdpi.com |
| Biocatalysis | High specificity, environmentally benign conditions (aqueous media, ambient temperature). | Enzyme engineering (e.g., directed evolution) to create bespoke biocatalysts for specific morpholinone targets. | Enzymes like transaminases and monooxygenases are being explored for chiral amine and lactone synthesis. researchgate.netnih.govmdpi.com |
Development of Sustainable and Biocatalytic Routes
In line with the principles of green chemistry, a major thrust of future research is the development of sustainable and environmentally benign synthetic routes. rsc.org This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. researchgate.net
Biocatalysis is at the forefront of this movement. researchgate.net The use of enzymes or whole-cell systems offers unparalleled selectivity under mild, aqueous conditions. rsc.org For the synthesis of this compound and related structures, enzymes such as Baeyer-Villiger monooxygenases (BVMOs) could be employed for the asymmetric synthesis of lactone precursors. nih.gov Similarly, transaminases and imine reductases are powerful tools for the stereoselective synthesis of chiral amines, which are key components of the morpholinone ring. mdpi.com The future will see the expansion of the biocatalytic toolbox through enzyme engineering and directed evolution to create catalysts tailored for specific synthetic transformations, thereby providing greener alternatives to traditional chemical methods. researchgate.netmdpi.com
Beyond biocatalysis, research will also focus on using renewable feedstocks and developing synthetic pathways with higher atom economy, avoiding the use of hazardous reagents and solvents.
Exploration of Novel Reactivity and Functionalization Pathways
While this compound is a valuable intermediate, future research will increasingly explore novel ways to functionalize the morpholinone core to generate libraries of new compounds for biological screening. mdpi.commdpi.com
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates, making synthetic routes more efficient and atom-economical. mdpi.com Developing new catalytic systems (e.g., based on palladium or copper) that can selectively activate and modify the C-H bonds of the morpholinone ring will open up new avenues for creating diverse derivatives. mdpi.comnih.gov This could include introducing aryl, alkyl, or other functional groups at various positions on the heterocyclic ring. mdpi.com
Furthermore, the morpholinone ring itself can be used as a substrate for ring-opening reactions, such as ring-opening polymerization, to create novel functionalized poly(aminoesters). acs.org Exploring the reactivity of the lactone and amide functionalities within the ring will lead to new synthetic transformations and the creation of molecules with unique architectures and properties.
Advanced Computational Methodologies for Predictive Synthesis Design
The integration of computational chemistry is set to revolutionize how synthetic routes are designed and optimized. beilstein-journals.orgmdpi.com Computer-Aided Drug Design (CADD) tools are becoming indispensable for predicting the properties of molecules before they are synthesized. nih.gov
For a molecule like this compound, computational methods can be applied in several ways. Structure-based and ligand-based design approaches can help in designing novel derivatives with desired biological activities. beilstein-journals.orgnih.gov Molecular docking and molecular dynamics simulations can predict how these derivatives will interact with biological targets, helping to prioritize which compounds to synthesize. mdpi.com
Moreover, computational tools are increasingly used to predict reaction outcomes and design synthetic pathways. By modeling reaction mechanisms and transition states, chemists can identify the most promising reaction conditions and catalysts. rsc.org The development of machine learning and artificial intelligence algorithms will further accelerate this process, enabling the in silico design of efficient, high-yielding, and stereoselective syntheses for complex molecules. researchgate.net
Table 2: Application of Computational Methods in Morpholinone Synthesis and Design
| Computational Method | Application Area | Potential Impact |
|---|---|---|
| Molecular Docking & Dynamics | Target Interaction Analysis | Predicts binding modes of morpholinone derivatives to biological targets, guiding the design of more potent compounds. mdpi.com |
| QSAR & Pharmacophore Modeling | Predictive Activity Modeling | Develops models to predict the biological activity of novel morpholinone structures based on known active compounds. beilstein-journals.orgmdpi.com |
| Homology Modeling | 3D Target Structure Prediction | Generates 3D models of protein targets when experimental structures are unavailable, enabling structure-based design. beilstein-journals.orgnih.gov |
| Quantum Mechanics (QM) | Reaction Mechanism Studies | Elucidates reaction pathways and transition states to optimize reaction conditions and catalyst design for synthesis. |
| Machine Learning / AI | Predictive Synthesis & Inverse Design | Accelerates the discovery of novel synthetic routes and designs new polymer sequences or molecules with target properties. rsc.orgresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govumontreal.ca Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. researchgate.net
Future syntheses of this compound and its derivatives will increasingly leverage automated flow chemistry platforms. mit.edursc.org These systems can integrate multiple reaction steps, including catalysis, workup, and purification, into a single, continuous process. nih.govrsc.org This not only accelerates the synthesis but also allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries. umontreal.ca The combination of flow chemistry with real-time analytics and machine learning algorithms will enable self-optimizing synthetic platforms, representing a paradigm shift in chemical manufacturing. researchgate.netrsc.org
Q & A
Basic: What synthetic strategies are recommended for preparing (R)-5-(Hydroxymethyl)morpholin-3-one with high enantiomeric purity?
Methodological Answer:
- Chiral Pool Synthesis : Use chiral starting materials like (R)-configured amino alcohols or epoxides to preserve stereochemistry. For example, sodium borohydride reduction of ketones in the presence of chiral ligands can yield enantiomerically enriched intermediates .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone precursors. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Post-Synthetic Modification : Functionalize morpholinone cores via hydroxymethylation using formaldehyde derivatives under basic conditions (e.g., LiOH/dioxane/water) .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Elucidation : Use H/C NMR to confirm the morpholinone ring and hydroxymethyl group. For stereochemical confirmation, compare experimental NOESY/ROESY data with computational models (DFT or MD simulations) .
- Purity Assessment : Quantify impurities (<0.1%) via reverse-phase HPLC with UV detection (λ = 210–254 nm) or LC-MS using C18 columns and acetonitrile/water gradients .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and polymorphic transitions .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) across studies. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., CONSORT-EHEALTH guidelines for data transparency) and open-source tools for statistical validation (R or Python packages) .
- Structural Reanalysis : Verify compound identity in conflicting studies via HRMS and X-ray crystallography to rule out batch-specific impurities or stereochemical drift .
Advanced: What strategies optimize the reaction yield of this compound under scale-up conditions?
Methodological Answer:
- Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce byproducts. Use DoE (Design of Experiments) to optimize temperature, pressure, and catalyst loading .
- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and minimize racemization during hydroxymethylation steps .
- In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and intermediate stability in real time .
Advanced: How can metabolic stability of this compound be evaluated in preclinical studies?
Methodological Answer:
- In Vitro Models : Conduct hepatic microsomal assays (human/rat) with NADPH cofactors to measure intrinsic clearance. Use LC-HRMS to identify phase I/II metabolites (e.g., glucuronidation or oxidation products) .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. Calculate IC values to assess drug-drug interaction risks .
- Plasma Stability Assays : Incubate the compound in species-specific plasma (37°C, 1–24 hrs) and quantify degradation via UPLC-PDA .
Advanced: What computational methods predict the conformational flexibility of this compound in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (water/DMSO) using AMBER or GROMACS to analyze ring puckering and hydroxymethyl group dynamics .
- QM/MM Calculations : Combine DFT (B3LYP/6-31G*) with molecular mechanics to model transition states during ring-opening reactions or enzyme binding .
- Solvent Accessibility Prediction : Use COSMO-RS to estimate solvation free energy and correlate with experimental solubility data .
Advanced: How should researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like ee, residual solvents, and particle size. Use multivariate analysis (PLS regression) to link process parameters to CQAs .
- Advanced Crystallization Control : Seed reactions with characterized crystals to ensure consistent polymorph formation. Monitor crystallization kinetics via FBRM (Focused Beam Reflectance Measurement) .
- Supply Chain Audits : Verify raw material purity (e.g., chiral amines) via supplier COAs and in-house NMR/HPLC validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
